![molecular formula C14H23NO2 B5223495 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of arachidonic acid, which is a fatty acid found in the brain and other tissues. AM404 has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol exerts its effects through multiple mechanisms of action, including inhibition of endocannabinoid reuptake, modulation of TRPV1 channels, and inhibition of cyclooxygenase-2 (COX-2) activity. By inhibiting endocannabinoid reuptake, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol increases the levels of anandamide in the brain, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol also modulates TRPV1 channels, which are involved in pain perception and inflammation. Finally, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol inhibits COX-2 activity, which can reduce the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in lab experiments is its well-characterized pharmacology and mechanism of action. This allows researchers to design experiments that can specifically target the effects of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol on various biological processes. However, one limitation of using 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol. One area of interest is the development of more potent and selective analogs of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol that can target specific biological processes. Another area of interest is the investigation of the effects of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is a need for further research on the safety and toxicity of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in order to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol can be synthesized through a multi-step process involving the reaction of arachidonic acid with ethanolamine and 3-methylphenol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In preclinical studies, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have analgesic effects by inhibiting the reuptake of the endocannabinoid anandamide, which is involved in pain regulation. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[5-(3-methylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-13-6-5-7-14(12-13)17-11-4-2-3-8-15-9-10-16/h5-7,12,15-16H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYVLGVUFWVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

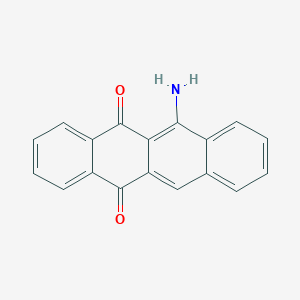
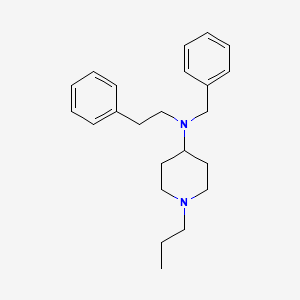
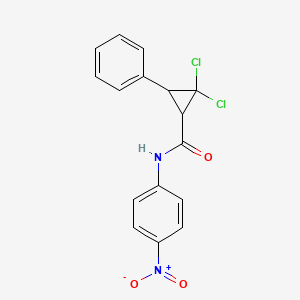
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)
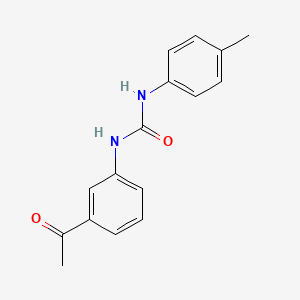
![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
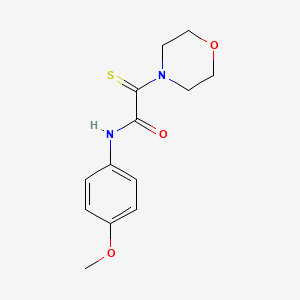
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
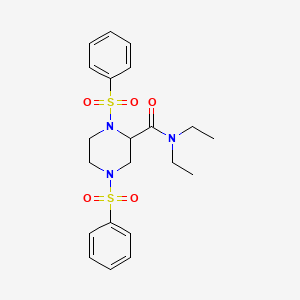
![3-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5223499.png)
![11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223503.png)
![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)
![2-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5223525.png)